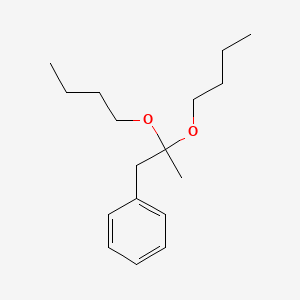
(2,2-Dibutoxypropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dibutoxypropyl)benzene is an organic compound that features a benzene ring substituted with a 2,2-dibutoxypropyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dibutoxypropyl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2,2-dibutoxypropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dibutoxypropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, H₂ with Pd/C catalyst.
Substitution: HNO₃ and H₂SO₄ for nitration, SO₃ and H₂SO₄ for sulfonation, Br₂ and FeBr₃ for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.
Scientific Research Applications
(2,2-Dibutoxypropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,2-Dibutoxypropyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethoxypropyl)benzene
- (2,2-Diethoxypropyl)benzene
- (2,2-Dipropoxypropyl)benzene
Uniqueness
(2,2-Dibutoxypropyl)benzene is unique due to its specific alkyl substituent, which imparts distinct chemical properties and reactivity compared to its analogs. The length and branching of the butoxy groups influence its solubility, boiling point, and interactions with other molecules .
Properties
CAS No. |
90177-02-9 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2,2-dibutoxypropylbenzene |
InChI |
InChI=1S/C17H28O2/c1-4-6-13-18-17(3,19-14-7-5-2)15-16-11-9-8-10-12-16/h8-12H,4-7,13-15H2,1-3H3 |
InChI Key |
ZHTUTNIKTFPSHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(CC1=CC=CC=C1)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















